2,5-Ditert-butyl-4-nitroaniline
Overview
Description
2,5-Ditert-butyl-4-nitroaniline is an organic compound with the molecular formula C14H22N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two tert-butyl groups and a nitro group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Ditert-butyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,5-ditert-butylaniline. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Ditert-butyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The tert-butyl groups can be substituted under specific conditions, such as using strong acids or bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2,5-Ditert-butyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the substituent used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,5-Ditert-butyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-ditert-butyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the tert-butyl groups.
4-Nitroaniline: Similar structure but lacks the tert-butyl groups.
2,4-Ditert-butylphenol: Similar tert-butyl substitution but lacks the nitro group.
Uniqueness
2,5-Ditert-butyl-4-nitroaniline is unique due to the presence of both tert-butyl groups and a nitro group on the aniline ring. This combination imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
2,5-ditert-butyl-4-nitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)9-8-12(16(17)18)10(7-11(9)15)14(4,5)6/h7-8H,15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYVDUUXWYGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253941 | |
Record name | 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-05-3 | |
Record name | 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14035-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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